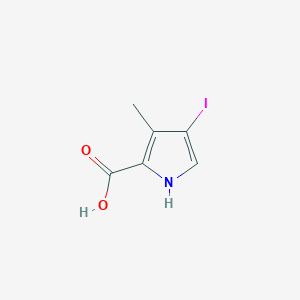

4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid

Description

Fundamental Significance of Pyrrole (B145914) Heterocycles in Organic Chemistry

The pyrrole nucleus is a five-membered aromatic heterocycle containing one nitrogen atom (C₄H₅N). nih.gov Its structure is fundamental to a vast array of biologically crucial molecules. The aromaticity of the pyrrole ring arises from the delocalization of six π-electrons (one from each of the four carbon atoms and the lone pair from the nitrogen atom) across the planar ring, satisfying Hückel's rule for aromaticity. researchgate.net This electronic configuration imparts significant stability to the ring system.

The pyrrole scaffold is a cornerstone in the architecture of life's most essential molecules. It forms the building block of the porphyrin ring system found in heme, the oxygen-carrying component of hemoglobin, and in chlorophyll, the pigment essential for photosynthesis. nih.gov Furthermore, the pyrrole motif is present in vitamin B12, bile pigments, and numerous alkaloids. researchgate.net In the realm of medicinal chemistry, the pyrrole ring is a privileged structure, appearing in a multitude of blockbuster drugs, including the cholesterol-lowering medication atorvastatin (B1662188) (Lipitor) and the anti-inflammatory drug tolmetin. wikipedia.orgmdpi.com Its ability to engage in various biological interactions makes it a valuable pharmacophore in drug design and discovery. sigmaaldrich.com

Strategic Importance of Halogenated Pyrrole Derivatives in Chemical Synthesis

The introduction of halogen atoms onto the pyrrole ring dramatically enhances its synthetic utility, transforming it into a versatile building block for constructing more complex molecules. nih.gov Halogenated pyrroles, particularly iodo- and bromo-derivatives, are key intermediates in a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions. In these reactions, the carbon-halogen bond serves as a reactive "handle" that can be selectively activated by a metal catalyst (typically palladium) to form new carbon-carbon or carbon-heteroatom bonds.

This strategic functionalization allows chemists to elaborate the pyrrole core with a diverse array of substituents, including aryl, alkyl, and alkynyl groups, with high precision and control. chemscene.com The reactivity of the halogen is dependent on its identity, with the C-I bond being more reactive than C-Br and C-Cl bonds in typical cross-coupling sequences. This differential reactivity enables selective, stepwise modifications of poly-halogenated pyrroles. The resulting highly substituted pyrrole structures are often sought after in medicinal chemistry and materials science for their unique electronic and biological properties. chemscene.com

Contextualization of 4-Iodo-3-methyl-1H-pyrrole-2-carboxylic Acid within Modern Organic Research

4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid emerges as a strategically designed building block for modern organic synthesis. Its structure incorporates three distinct functional groups, each conferring specific reactivity and utility.

The Iodo Group at C-4: The iodine atom is the most significant feature for synthetic diversification. Its position on the pyrrole ring makes it an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at this position.

The Carboxylic Acid at C-2: The carboxylic acid moiety is a versatile functional group. It can be readily converted into amides, esters, or other derivatives, providing a route for attaching the pyrrole scaffold to other molecules, including peptides or larger drug frameworks. researchgate.net Furthermore, the carboxylic acid can act as a directing group in certain C-H activation reactions, influencing the regioselectivity of further functionalization.

The Methyl Group at C-3: The methyl group influences the electronic properties of the pyrrole ring and provides steric bulk, which can affect the reactivity and conformational preferences of the molecule and its derivatives.

While specific research applications for 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid are not extensively documented in dedicated studies, its value lies in its potential as a custom-designed intermediate. Synthetic chemists can utilize this compound to systematically build complex target molecules, leveraging the predictable and distinct reactivity of each of its functional groups. It represents a class of highly functionalized heterocyclic synthons that are crucial for constructing libraries of compounds in drug discovery programs and for the synthesis of advanced materials.

Chemical and Physical Properties

Below are tables detailing the known and predicted properties of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid and a closely related analogue for comparison.

Table 1: General Properties of 4-Iodo-3-methyl-1H-pyrrole-2-carboxylic Acid

| Property | Value |

| Molecular Formula | C₆H₆INO₂ |

| Molecular Weight | 251.02 g/mol |

| Canonical SMILES | CC1=C(NC=C1I)C(=O)O |

| InChI Key | PZOCJSMBVJCMAI-UHFFFAOYSA-N |

| CAS Number | Not available |

Data sourced from PubChem CID 118988287.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 251.95162 |

| [M+Na]⁺ | 273.93356 |

| [M-H]⁻ | 249.93706 |

Predicted data sourced from PubChem CID 118988287.

Table 3: Comparative Properties of a Related Analogue: Methyl 4-iodo-1H-pyrrole-2-carboxylate

| Property | Value |

| Molecular Formula | C₆H₆INO₂ |

| Molecular Weight | 251.02 g/mol |

| Melting Point | 77-78 °C |

| CAS Number | 40740-41-8 |

Data for the methyl ester analogue provides context for the physical state and properties of this class of compounds. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOCJSMBVJCMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Iodo 3 Methyl 1h Pyrrole 2 Carboxylic Acid

Regioselective Functionalization of Pyrrole (B145914) Scaffolds

One of the most direct approaches to synthesizing 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid involves the modification of a pre-existing 3-methyl-1H-pyrrole-2-carboxylic acid scaffold. The success of this strategy hinges on achieving high regioselectivity, specifically targeting the C-4 position for iodination.

The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions such as halogenation. Direct iodination of 3-methyl-1H-pyrrole-2-carboxylic acid or its ester derivatives is a primary strategy for introducing the iodine atom at the C-4 position. The regiochemical outcome is governed by the directing effects of the existing substituents—the electron-withdrawing carboxylate group at C-2 and the electron-donating methyl group at C-3. The C-5 position is typically the most activated site for electrophilic attack, followed by C-4. Therefore, achieving C-4 selectivity requires careful selection of iodinating agents and reaction conditions to overcome the inherent reactivity at C-5.

Commonly employed iodinating agents include N-Iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine (I₂) often in the presence of a base or an oxidizing agent. organic-chemistry.org The choice of solvent can also influence the selectivity of the reaction. For instance, using NIS in a non-polar solvent at low temperatures can sometimes favor the less electronically favored isomer. Trifluoroacetic acid can be used as a catalyst to activate NIS for the iodination of moderately activated aromatic compounds. organic-chemistry.org

| Iodinating Agent | Catalyst/Additive | Solvent | Typical Temperature | Key Features |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Acetonitrile or Dichloromethane | 0 °C to room temp. | Mild conditions, good for activated arenes. organic-chemistry.org |

| Iodine (I₂) | Potassium Iodide (KI), NaHCO₃ | Water/Dioxane | Room temp. | Classic method, selectivity can be an issue. |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Thiourea Organocatalyst | Acetonitrile | Room temp. | Organocatalytic approach for activated systems. organic-chemistry.org |

Research findings indicate that for substrates like ethyl 5-methyl-1H-pyrrole-2-carboxylate, halogenation with N-halosuccinimides can be challenging, sometimes leading to mixtures of regioisomers that are difficult to separate. nih.gov Therefore, achieving selective C-4 iodination on the 3-methyl analogue requires careful optimization to suppress the formation of the 5-iodo isomer.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy involves a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. baranlab.orgorganic-chemistry.org An electrophile, in this case an iodine source, then quenches the resulting organolithium intermediate. wikipedia.org

Applying DoM to 3-methyl-1H-pyrrole-2-carboxylic acid for C-4 iodination presents challenges. The molecule has two acidic protons: the carboxylic acid OH and the pyrrole N-H. Both would be readily deprotonated by a strong alkyllithium base like n-butyllithium. This would form a dianion, and the subsequent iodination regioselectivity would be complex.

A more viable DoM approach would involve protecting both the carboxylic acid (e.g., as an ester or an amide) and the pyrrole nitrogen. The N-substituent can be chosen to act as a powerful DMG. For example, a pivaloyl (-COtBu) or a carbamate (B1207046) (-CO₂R) group on the nitrogen could direct lithiation to the C-5 position. To achieve C-4 iodination, a directing group would ideally be needed at the C-3 or C-5 position. Since C-3 is occupied by a methyl group (which is not a DMG), a temporary DMG could be installed at C-5. A more speculative but plausible route involves the formation of a dianion from N-H and C-5-H deprotonation, followed by quenching with an iodine electrophile. The directing ability of various groups is well-documented, with amides and carbamates being particularly effective. organic-chemistry.orgchem-station.com

| Step | Reagents | Purpose | Comments |

|---|---|---|---|

| 1. Protection | e.g., (Boc)₂O; Esterification reagents | Protect N-H and COOH groups | The N-Boc group can act as a DMG. |

| 2. Lithiation | s-BuLi or t-BuLi, TMEDA | Regioselective deprotonation | Deprotonation would likely occur at C-5, directed by N-Boc. C-4 functionalization via this method is not direct. |

| 3. Iodination | I₂ or C₂Cl₆ | Introduction of iodine | Quenches the aryllithium intermediate. |

| 4. Deprotection | TFA or HCl | Removal of protecting groups | Yields the final product. |

De Novo Pyrrole Ring Construction Approaches

Instead of modifying an existing pyrrole, de novo methods construct the substituted pyrrole ring from acyclic precursors. These approaches offer excellent control over the substitution pattern by incorporating the desired functional groups into the starting materials.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for generating molecular complexity. nih.govorientjchem.org Several MCRs are known for pyrrole synthesis, such as the Hantzsch, Paal-Knorr, and van Leusen reactions. To synthesize 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, an MCR could be designed using starting materials that already contain the required iodo, methyl, and carboxylate functionalities.

For example, a sequential MCR protocol has been developed for the synthesis of 4-iodopyrroles. rsc.org This involves an initial Mannich reaction-cyclization sequence to form a dihydropyrrole intermediate, which is then subjected to an iodine-mediated regioselective C-4 iodination and aromatization. rsc.org An alternative four-component reaction might involve the condensation of a β-ketoester, an amine, an aldehyde, and a nitroalkane, sometimes catalyzed by iodine itself, to yield polysubstituted pyrroles. researchgate.net By selecting an appropriately substituted β-ketoester (containing the future C-2 carboxylate and C-3 methyl group) and an iodinated component, this could be a viable route.

| Component Type | Example Starting Material | Role in Final Structure |

|---|---|---|

| 1,3-Dicarbonyl Compound | Ethyl 2-methylacetoacetate | Provides C-2 (ester), C-3 (methyl), and part of the ring. |

| Amine | Ammonia or a primary amine | Provides the nitrogen atom (N-1). |

| Iodinated Component | Iodo-nitro-methane or an α-iodo ketone | Provides the C-4 iodo group and C-5. |

| Catalyst | I₂, FeCl₃, or an organocatalyst like proline | Promotes the condensation and cyclization sequence. rsc.orgresearchgate.net |

Cascade or domino reactions involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. These processes are highly atom- and step-economical. A cascade synthesis of a 4-iodopyrrole could be envisioned starting from a carefully designed acyclic precursor.

For instance, a reaction sequence could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent aromatization. An organocatalytic approach involving the reaction of succinaldehyde (B1195056) with imines, followed by cyclization and subsequent oxidation/aromatization, has been used to generate substituted pyrroles. nih.gov A variation of this could involve an iodinated aldehyde or imine to install the C-4 iodo group during the cascade. Another potential cascade could involve the ring-opening of a strained ring system, such as a nitrocyclopropane, followed by cyclization with another component to build the pyrrole ring. researchgate.net The key is to design a precursor where the cascade of reactions is programmed to yield the desired substitution pattern.

Transformation of Precursor Molecules

This strategy involves synthesizing a pyrrole with a different functional group at the C-4 position, which is then chemically converted into the iodo group. This can be an effective way to circumvent regioselectivity issues associated with direct iodination.

A common precursor would be ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate. The bromo-substituent can be converted to an iodo group through a Finkelstein-type halogen exchange reaction, typically using sodium iodide in acetone. Alternatively, the bromo-pyrrole can be converted into an organometallic intermediate (e.g., via lithium-halogen exchange or by forming a Grignard reagent) and then quenched with molecular iodine.

Another powerful method is the Sandmeyer-type reaction starting from a 4-aminopyrrole precursor. The amino group can be converted to a diazonium salt, which is then displaced by iodide. The synthesis of 4-aminopyrrole-2-carboxylates from 4-oxoproline derivatives has been reported, providing a viable entry to such precursors. nih.gov

Finally, the most straightforward transformation is the hydrolysis of the corresponding ester, ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate. This precursor can be synthesized via the methods described above (e.g., direct iodination of the ester or a de novo synthesis). The final step is a simple saponification using a base like sodium hydroxide, followed by acidic workup to yield the target carboxylic acid. nih.gov

| Precursor Molecule | Transformation Reaction | Reagents | Advantage |

|---|---|---|---|

| 4-Bromo-3-methyl-1H-pyrrole-2-carboxylate | Halogen Exchange | NaI, Acetone | Avoids direct iodination regioselectivity issues. |

| 4-Amino-3-methyl-1H-pyrrole-2-carboxylate | Sandmeyer Reaction | 1. NaNO₂, HCl; 2. KI | Versatile method for introducing various functionalities. |

| Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate | Ester Hydrolysis | 1. NaOH, EtOH/H₂O; 2. H⁺ | Mild, high-yielding final step. nih.gov |

Oxidative Conversion of 4-Iodo-3-methyl-1H-pyrrole-2-carbaldehyde Analogues

The oxidation of a formyl group to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of preparing 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, a key precursor is the corresponding 2-carbaldehyde analogue. The oxidation of pyrrole-2-carbaldehydes to their carboxylic acid counterparts can be achieved using a variety of oxidizing agents. While strong oxidants can be employed, milder and more selective reagents are often preferred to avoid potential side reactions on the electron-rich pyrrole ring, especially in the presence of a sensitive iodo substituent.

Commonly, the oxidation of aldehydes to carboxylic acids is accomplished with reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or nitric acid (HNO₃). However, for sensitive substrates like substituted pyrroles, milder oxidants are more suitable. These include reagents like silver(I) oxide (Ag₂O) or a combination of sodium chlorite (B76162) (NaClO₂) with a scavenger for the byproduct hypochlorite.

A study on the kinetics of the base-catalyzed oxidation of pyrrole-2-carboxaldehyde using the hexacyanoferrate(III) complex provides insight into the mechanism of such transformations. ijera.com The reaction exhibits first-order dependence on the aldehyde, alkali, and the hexacyanoferrate(III) ion, suggesting an outer-sphere electron transfer mechanism. ijera.com This type of detailed mechanistic understanding is crucial for optimizing reaction conditions to achieve high yields and purity of the desired carboxylic acid.

The following table summarizes potential oxidizing agents for the conversion of 4-iodo-3-methyl-1H-pyrrole-2-carbaldehyde to the corresponding carboxylic acid, based on general aldehyde oxidation methodologies.

| Oxidizing Agent | Typical Conditions | Advantages | Potential Considerations for Pyrrole Substrates |

| Silver(I) Oxide (Ag₂O) | Aqueous NaOH or NH₄OH | Mild conditions, high yields for many aldehydes. | Cost of silver reagent. |

| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger like 2-methyl-2-butene. | Inexpensive, selective for aldehydes. | Careful control of pH is necessary to avoid side reactions. |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification. | Strong and inexpensive oxidant. | Potential for over-oxidation or reaction with the pyrrole ring. |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ in H₂SO₄/acetone (Jones oxidation). | Powerful oxidant. | Toxicity of chromium reagents and harsh acidic conditions. |

Derivatization of Pre-existing Substituted Pyrrole-2-carboxylic Acids

An alternative synthetic strategy involves the modification of a pre-existing, suitably substituted pyrrole-2-carboxylic acid or its ester. This approach can be advantageous if the starting pyrrole is readily available. For the synthesis of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, this would typically involve the regioselective iodination of a 3-methyl-1H-pyrrole-2-carboxylic acid derivative.

The direct iodination of pyrrole rings can be achieved using various iodinating agents. Molecular iodine (I₂) and N-iodosuccinimide (NIS) are commonly employed for this purpose. The regioselectivity of the iodination is influenced by the electronic nature of the substituents already present on the pyrrole ring. Electron-donating groups, such as the methyl group at the 3-position, will influence the position of electrophilic attack.

A study on the sequential multicomponent site-selective synthesis of iodopyrrole-3-carboxaldehydes highlights the use of I₂ for regioselective C4-iodination. rsc.org While this study focuses on a different pyrrole derivative, the principles of regioselective iodination are applicable. Another investigation into the regioselective synthesis of 3,4-disubstituted 1H-pyrroles utilized iodine-silver trifluoroacetate (B77799) for monoiodination, demonstrating a high degree of regiocontrol. nih.gov

The general procedure for such a derivatization would involve the protection of the carboxylic acid group as an ester, followed by regioselective iodination, and subsequent hydrolysis of the ester to yield the final product.

Table of Iodinating Agents for Pyrrole Derivatization

| Iodinating Agent | Typical Reaction Conditions | Comments on Regioselectivity |

|---|---|---|

| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, often at room temperature or slightly elevated temperatures. | Can provide good regioselectivity depending on the substrate and reaction conditions. |

| Molecular Iodine (I₂) | Often used with a base (e.g., NaHCO₃) or an oxidizing agent (e.g., HIO₃) in solvents like CCl₄ or CH₂Cl₂. | The regioselectivity can be influenced by the reaction additives. |

Halogen Exchange Reactions for C-4 Iodination

Halogen exchange reactions, particularly the Finkelstein reaction, provide a powerful method for the introduction of an iodine atom onto an aromatic or heteroaromatic ring. nih.gov This approach is particularly useful when the corresponding bromo or chloro derivative is more readily accessible. In the context of synthesizing 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, a plausible route would involve the synthesis of a 4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid precursor, followed by a halogen exchange reaction.

The classic Finkelstein reaction involves the treatment of an alkyl or aryl halide with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. For aromatic and heteroaromatic substrates, which are generally less reactive than alkyl halides in SNAr reactions, the use of a catalyst is often necessary. Copper(I) iodide (CuI) in combination with a ligand is a common catalytic system for promoting aromatic Finkelstein reactions.

Potential Conditions for Halogen Exchange on a Pyrrole Substrate

| Reagents | Catalyst | Solvent | Temperature |

|---|---|---|---|

| Sodium Iodide (NaI) or Potassium Iodide (KI) | Copper(I) Iodide (CuI) | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Elevated temperatures (e.g., 100-150 °C) |

Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, aiming to reduce the environmental impact of chemical processes. This involves the development of catalyst-free reactions, the use of milder conditions, efficient utilization of reagents, and minimization of waste.

Catalyst-Free and Mild Reaction Condition Development

Recent research has focused on developing synthetic methods that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. For the synthesis of pyrroles, several catalyst-free and metal-free approaches have been reported.

For instance, an operationally simple catalyst-free protocol for the direct regiospecific synthesis of β-(C3)-substituted pyrroles has been developed. rsc.org This method relies on the "just-mix" multicomponent reaction of readily available starting materials under open-flask conditions, showcasing high atom economy. rsc.org While not directly applicable to the target molecule, this demonstrates the feasibility of designing catalyst-free syntheses for functionalized pyrroles.

Furthermore, solvent-free synthetic methods are gaining traction as a green alternative to traditional solvent-based reactions. The synthesis of N-substituted pyrroles has been achieved under solvent-free conditions using manganese catalysts, with water and molecular hydrogen as the only byproducts. nih.gov Another approach utilizes microwave irradiation in the absence of a solvent to catalyze the synthesis of N-substituted pyrroles with molecular iodine. rsc.org These methods significantly reduce the amount of volatile organic compounds (VOCs) released into the atmosphere.

The development of such catalyst-free and solvent-free conditions for the synthesis of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid would represent a significant advancement in the sustainable production of this important building block.

Efficient Reagent Utilization and Waste Minimization

The efficiency of a chemical reaction can be assessed using metrics such as atom economy and the Environmental Factor (E-factor). Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. chembam.com The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the product. chembam.com

In the synthesis of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, the choice of synthetic route can have a significant impact on these metrics. For example, a synthetic pathway that involves a large number of steps with protecting groups will likely have a lower atom economy and a higher E-factor due to the generation of waste from the protection and deprotection steps.

To minimize waste, synthetic strategies should be designed to be as convergent as possible, with a minimal number of steps. The use of catalytic reagents over stoichiometric ones is also a key principle of green chemistry, as it reduces the amount of waste generated. For instance, a catalytic halogen exchange reaction would be preferable to a method that requires a stoichiometric amount of a metal promoter.

Furthermore, the choice of reagents and solvents plays a crucial role in waste minimization. The use of less hazardous solvents and reagents, and the ability to recycle catalysts and solvents, are important considerations in the design of a green synthetic process. The development of synthetic routes to 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid that prioritize high atom economy and a low E-factor is an ongoing area of research.

Elucidation of Reactivity Profiles and Transformational Chemistry of 4 Iodo 3 Methyl 1h Pyrrole 2 Carboxylic Acid

Reactivity of the Pyrrole (B145914) Ring System

The chemical behavior of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid is dictated by the interplay of its constituent functional groups: the electron-rich pyrrole nucleus, the C-4 iodo substituent, the C-2 carboxylic acid, the C-3 methyl group, and the N-H bond. Pyrroles, in general, are more susceptible to electrophilic attack than benzene (B151609) due to the ability of the nitrogen atom to stabilize the cationic intermediate through resonance. wikipedia.org However, the substituents on this particular pyrrole ring significantly modulate its reactivity, creating specific sites for various chemical transformations.

The carbon-iodine bond at the C-4 position is a key site for synthetic modification, primarily due to the iodine atom's ability to function as a good leaving group in various transition metal-catalyzed reactions and halogen-metal exchange processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the iodo group at C-4 makes the pyrrole an excellent substrate for these transformations. nih.gov The general reactivity order for halides in these couplings is I > Br > Cl > F, positioning aryl iodides as highly reactive partners. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrrole with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.govresearchgate.net For 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, the N-H group may require protection (e.g., as a tosyl or SEM group) to prevent side reactions and improve yields, as unprotected N-H moieties can sometimes inhibit the catalytic cycle. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the iodopyrrole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. The reaction proceeds under mild conditions, often at room temperature, which is advantageous for complex molecules. wikipedia.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent to couple with the iodopyrrole in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 4-Aryl-3-methyl-1H-pyrrole-2-carboxylic acid |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | 4-(Alkynyl)-3-methyl-1H-pyrrole-2-carboxylic acid |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | Not required | THF or Dioxane | 4-Alkyl/Aryl/Vinyl-3-methyl-1H-pyrrole-2-carboxylic acid |

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), usually positioned ortho or para to a good leaving group. masterorganicchemistry.comyoutube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. youtube.com

For 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, the pyrrole ring is inherently electron-rich, which disfavors SNAr. wikipedia.org Although the carboxylic acid group has some electron-withdrawing character, it is generally not sufficient to activate the ring for this type of substitution, especially compared to powerful EWGs like nitro groups. masterorganicchemistry.com Furthermore, while iodine can act as a leaving group, the typical leaving group reactivity order in SNAr is F > Cl > Br > I, which is the reverse of that seen in cross-coupling reactions. rsc.org This order is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step. youtube.comyoutube.com Therefore, direct SNAr at the C-4 position of this compound is generally considered unfavorable under standard conditions.

The carbon-iodine bond is susceptible to halogen-metal exchange, a process that can be used to generate a nucleophilic organometallic species from an aryl halide. The iodine-magnesium exchange is a particularly useful transformation for converting aryl iodides into their corresponding Grignard reagents. clockss.org This exchange is often rapid and can be performed at low temperatures, which helps to preserve other functional groups in the molecule. uni-muenchen.de

Reagents such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl) are highly effective for inducing this exchange. clockss.orgresearchgate.net Treating 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid with such a reagent would first involve deprotonation of the carboxylic acid and the N-H proton, followed by the iodine-magnesium exchange at C-4. The resulting magnesiated pyrrole is a potent nucleophile that can be quenched with various electrophiles to introduce new substituents at the C-4 position.

| Step 1: Exchange Reagent | Step 2: Electrophile (E+) | Resulting C-4 Substituent | Product Example |

|---|---|---|---|

| i-PrMgCl·LiCl | DMF (N,N-Dimethylformamide) | -CHO (Formyl) | 4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid |

| i-PrMgCl·LiCl | CO₂ (Carbon dioxide) | -COOH (Carboxyl) | 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid |

| i-PrMgCl·LiCl | PhCHO (Benzaldehyde) | -CH(OH)Ph | 4-(Hydroxy(phenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid |

| i-PrMgCl·LiCl | TMSCl (Trimethylsilyl chloride) | -Si(CH₃)₃ | 3-Methyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylic acid |

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and an acidic proton, making it a site for functionalization. The N-H proton can be readily removed by a base, and the resulting pyrrolide anion can react with various electrophiles. N-functionalization is often a critical step in multi-step syntheses involving pyrroles. It can serve as a protecting group strategy to prevent unwanted side reactions at the nitrogen during subsequent transformations, such as cross-coupling or lithiation. nih.gov Common protecting groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) are employed for this purpose. nih.gov

Beyond protection, direct functionalization of the nitrogen can be used to introduce specific groups that modulate the electronic properties of the ring or serve as a point of attachment for other molecular fragments.

Pyrrole is a π-excessive heterocycle that is highly activated towards electrophilic aromatic substitution (EAS), with a reactivity comparable to that of phenol (B47542) or aniline. wikipedia.org Substitution typically occurs at the C-2 or C-5 positions due to superior resonance stabilization of the cationic intermediate (arenium ion) compared to attack at C-3 or C-4.

In 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, the available position for EAS is C-5. The directing effects of the existing substituents must be considered:

N-H: The nitrogen atom is a powerful activating group and directs ortho/para (i.e., to C-2 and C-5).

-CH₃ (at C-3): The methyl group is a weak activating group, directing ortho/para (to C-2 and C-4, C-5).

-COOH (at C-2): The carboxylic acid group is a deactivating group and a meta-director (to C-4 and C-5 relative to itself).

-I (at C-4): Halogens are deactivating but ortho/para-directing (to C-3 and C-5).

Considering these combined effects, the C-5 position is the most electronically enriched and sterically accessible site for electrophilic attack. The strong activating effect of the pyrrole nitrogen overwhelmingly favors substitution at the available α-position (C-5). Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur selectively at the C-5 position, provided that the reaction conditions are controlled to avoid decomposition, as highly activated pyrroles can be sensitive to strong acids. masterorganicchemistry.com

Transformations Involving the Iodine Substituent at C-4

Chemical Transformations of the Carboxylic Acid Moiety at C-2

The carboxylic acid group at the C-2 position is a focal point for a variety of synthetic modifications, including the formation of esters and amides, decarboxylation, and reduction to either aldehydes or alcohols.

The conversion of the carboxylic acid to esters or amides is a fundamental transformation for modifying the molecule's properties or for installing functional handles for further reactions.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

Amidation: Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction typically requires the use of coupling agents to activate the carboxylic acid. google.com These agents facilitate the removal of water, which is a byproduct of the reaction, thereby driving the equilibrium towards the formation of the amide bond. google.com A variety of coupling agents can be employed, and the choice often depends on the specific substrates and desired reaction conditions.

| Transformation | Reagents | Catalyst/Coupling Agent | Expected Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid Catalyst (e.g., H₂SO₄, TsOH) | 4-iodo-3-methyl-1H-pyrrole-2-carboxylate ester |

| Amidation | Primary or Secondary Amine | Coupling Agent (e.g., DCC, EDCI) | N-substituted-4-iodo-3-methyl-1H-pyrrole-2-carboxamide |

The removal of the carboxylic acid group via decarboxylation is a significant transformation. For pyrrole-2-carboxylic acids, this reaction is subject to acid catalysis. nih.gov In strongly acidic solutions, the mechanism does not proceed through a simple loss of carbon dioxide from the neutral molecule. Instead, it involves an associative mechanism where water adds to the carboxyl group of the protonated pyrrole ring. nih.gov This leads to the formation of pyrrole and protonated carbonic acid, which then dissociates into H₃O⁺ and carbon dioxide. nih.gov

The rate of decarboxylation is highly dependent on pH. researchgate.net In the pH range of 3–1, the rate constant increases slightly as the pH decreases, but it rises sharply from pH 1 down into more concentrated acidic solutions. researchgate.net This indicates that the species undergoing decarboxylation is the carboxylate ion that has been protonated at the 2-position of the pyrrole ring. researchgate.net Mechanistic control can thus be exerted by carefully adjusting the acidity of the reaction medium. Theoretical investigations using Density Functional Theory (DFT) support a mechanism where the initial hydration of the carbonyl group is the rate-determining step. researchgate.net

The reduction of the carboxylic acid moiety offers a pathway to corresponding primary alcohols or aldehydes, which are valuable synthetic intermediates.

Reduction to Alcohols: The direct reduction of carboxylic acids to alcohols is a challenging transformation that traditionally requires strong, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or diborane. nih.govyoutube.com The reaction with LiAlH₄ first involves an acid-base reaction to deprotonate the carboxylic acid, followed by nucleophilic attack of the hydride on the resulting carboxylate. youtube.com More recently, catalytic methods using earth-abundant metals have been developed. For instance, manganese(I) complexes can catalyze the hydrosilylation of carboxylic acids to yield primary alcohols under milder conditions. nih.gov These catalytic systems often exhibit good functional group tolerance, and in the case of iodo-substituted aromatic acids, no dehalogenation is typically observed. nih.gov

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more difficult as it requires stopping the reduction at the intermediate oxidation state, preventing overreduction to the alcohol. organic-chemistry.org This transformation often proceeds via an activated intermediate. One strategy involves converting the carboxylic acid to a more reactive derivative, such as a tertiary amide or an ester, which can then be reduced to the aldehyde using specific reagents like Cp₂Zr(H)Cl (Schwartz's reagent) or through carefully controlled catalytic hydrosilylation. organic-chemistry.org A direct conversion of carboxylic acids to aldehydes can be achieved using systems like a nickel precatalyst with dimethyl dicarbonate (B1257347) as an activator and diphenylsilane (B1312307) as the reductant, which prevents overreduction. organic-chemistry.org

Reactivity of the Methyl Group at C-3

The methyl group at the C-3 position of the pyrrole ring is analogous to a benzylic position and is susceptible to oxidation and radical functionalization reactions.

Radical-mediated reactions provide a powerful tool for C-H functionalization. The methyl group at C-3 can be a site for radical generation, leading to the introduction of new functional groups. Such reactions are often initiated by a radical initiator that abstracts a hydrogen atom from the methyl group, forming a pyrrolyl-methyl radical. This reactive intermediate can then participate in a variety of subsequent reactions. For example, it can undergo addition to alkenes or be trapped by radical species. researchgate.netmdpi.com While specific studies on 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid are limited, general principles of radical chemistry suggest that this position could be targeted for transformations like trifluoromethylation or other group transfer reactions under appropriate photoredox or chemical initiation conditions. researchgate.net

The oxidation of the C-3 methyl group can yield the corresponding aldehyde (4-iodo-2-carboxy-1H-pyrrole-3-carbaldehyde) or carboxylic acid (4-iodo-1H-pyrrole-2,3-dicarboxylic acid). This transformation is analogous to the oxidation of benzylic C-H bonds. nih.gov A wide array of methods has been developed for benzylic oxidation, utilizing various oxidants and catalysts. organic-chemistry.org

These methods include:

Metal-Catalyzed Aerobic Oxidation: Using catalysts based on cobalt or manganese in the presence of molecular oxygen. organic-chemistry.org

Photochemical Oxidation: Photoirradiation in the presence of reagents like bromine can generate radicals that lead to oxidation. organic-chemistry.org Green photochemical methods using molecular oxygen as the sole oxidant have also been developed. researchgate.net

Strong Oxidizing Agents: Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can be used, although these often lack selectivity and employ harsh conditions.

The choice of oxidant and reaction conditions determines the final oxidation state. Milder conditions are required to stop the oxidation at the aldehyde stage, as aldehydes are themselves susceptible to further oxidation to the carboxylic acid. beilstein-journals.orgnih.gov

| Transformation | Reagents/Conditions | Expected Product(s) |

| Radical Functionalization | Radical Initiator (e.g., AIBN), Trapping Agent (e.g., CF₃I) | Functionalized C-3 methyl group |

| Benzylic Oxidation | Oxidant (e.g., O₂, KMnO₄), Catalyst (e.g., Co(OAc)₂), or Light | 4-iodo-2-carboxy-1H-pyrrole-3-carbaldehyde and/or 4-iodo-1H-pyrrole-2,3-dicarboxylic acid |

Mechanistic Investigations into the Formation and Reactivity of 4 Iodo 3 Methyl 1h Pyrrole 2 Carboxylic Acid

Reaction Mechanism Elucidation for Regioselective Iodination

The formation of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid from its non-iodinated precursor, 3-methyl-1H-pyrrole-2-carboxylic acid, is a regioselective iodination reaction. The pyrrole (B145914) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The regiochemical outcome of this substitution is dictated by the directing effects of the substituents already present on the ring: the methyl group at the C3 position and the carboxylic acid group at the C2 position.

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. An electrophilic iodine species, often generated in situ, is attacked by the π-electrons of the pyrrole ring. This attack can, in principle, occur at either the C4 or C5 position, as the C2 and C3 positions are already substituted. The attack leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The subsequent loss of a proton from the site of attack restores the aromaticity of the pyrrole ring, yielding the iodinated product.

The regioselectivity—iodination at C4 over C5—is a critical aspect. The nitrogen atom of the pyrrole ring is strongly activating and directs electrophiles to the adjacent α-positions (C2 and C5). The methyl group at C3 is an ortho-, para-directing activator, while the carboxylic acid at C2 is a deactivating group. The interplay of these electronic effects, combined with steric hindrance, determines the final position of the incoming electrophile. In this case, iodination occurs at the C4 position, suggesting that the combined directing effects and reaction conditions favor the formation of the C4-iodinated sigma complex over the C5 alternative. The choice of iodinating agent and catalyst can significantly influence this selectivity. researchgate.netorganic-chemistry.org

Common iodinating systems and their mechanistic implications are summarized in the table below. For instance, the use of molecular iodine (I₂) often requires an oxidizing agent to generate the more potent electrophile, I⁺. N-Iodosuccinimide (NIS) is another common reagent that can be activated by a Lewis or Brønsted acid catalyst. organic-chemistry.org

| Iodinating System | Reagent(s) | Typical Mechanism | Key Features |

| Molecular Iodine | I₂ + Oxidizing Agent (e.g., HNO₃, H₂O₂) | Electrophilic Aromatic Substitution | The oxidizing agent converts I₂ to a more powerful electrophilic species. youtube.com |

| N-Iodosuccinimide | NIS + Acid Catalyst (e.g., TFA, FeCl₃) | Electrophilic Aromatic Substitution | The acid catalyst activates NIS, increasing its electrophilicity. organic-chemistry.org |

| Iodine Monochloride | ICl | Electrophilic Aromatic Substitution | ICl is polarized (δ+I-Clδ-), making the iodine atom electrophilic. |

| Radical Iodination | I₂ or NIS + Radical Initiator | Radical Substitution | Involves iodine radicals; less common for aromatic systems unless specific conditions are met. rsc.org |

This table presents a general overview of common iodination methods and their mechanistic pathways.

Understanding Stereochemical Outcomes in Pyrrole Cyclizations

While 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid is typically used as a building block for further functionalization via its iodo group, it could theoretically be a precursor in intramolecular cyclization reactions if an appropriate side chain is introduced, for example, at the N1 position. The stereochemical outcomes of such cyclizations are governed by the geometric constraints of the transition state.

The principles of stereocontrol in cyclization reactions are well-established. The formation of new stereocenters is dictated by factors such as the conformation of the reacting chain, steric hindrance, and the potential for chelation control if a metal catalyst is involved. For instance, in a hypothetical intramolecular Heck reaction where an alkenyl group is attached to the pyrrole nitrogen, the cyclization would involve the formation of a new ring fused to the pyrrole. The stereochemistry of any newly formed chiral centers on this ring would depend on the facial selectivity of the migratory insertion step. libretexts.org

Several factors would influence the stereochemical outcome:

Ring Size: The preferred formation of 5- or 6-membered rings often dictates the reaction pathway, as described by Baldwin's rules. libretexts.org

Transition State Geometry: The cyclization will proceed through the lowest energy transition state. For example, a chair-like transition state is often favored over a boat-like one in the formation of six-membered rings, influencing the relative stereochemistry of substituents. libretexts.org

Acyclic Stereocontrol: Pre-existing stereocenters in the side chain can direct the formation of new stereocenters through steric or electronic effects.

Catalyst Control: In enantioselective reactions, a chiral catalyst can create a chiral environment that favors one enantiomeric transition state over the other, leading to an enantiomerically enriched product. researchgate.netnih.gov

Due to the planar nature of the pyrrole ring itself, stereochemical considerations in cyclizations primarily relate to the formation of chiral centers in the newly formed ring or on side chains attached to it.

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

The carbon-iodine bond in 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid is a key functional group for transition metal-mediated cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. The mechanism of these transformations is generally described by a catalytic cycle involving a palladium catalyst. youtube.comyoutube.com

A typical catalytic cycle for a Suzuki cross-coupling reaction, using the iodopyrrole as the substrate, can be broken down into three fundamental steps:

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which reacts with the 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid. The palladium atom inserts itself into the carbon-iodine bond, breaking it and forming a new organopalladium(II) complex. In this step, the oxidation state of palladium changes from 0 to +2. youtube.comyoutube.com

Transmetalation: The organopalladium(II) complex then reacts with an organoboron reagent (in the case of Suzuki coupling), which is activated by a base. The organic group from the boron compound is transferred to the palladium center, displacing the iodide ligand. This step is known as transmetalation. youtube.com

Reductive Elimination: The final step is the reductive elimination of the two organic groups attached to the palladium center. They are expelled as a single molecule containing a new carbon-carbon bond. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium returns from +2 to 0. youtube.comyoutube.com

The efficiency of this catalytic cycle is influenced by several factors, including the choice of palladium precursor, the nature of the ligands coordinated to the palladium, the base used, and the solvent.

| Step | Description | Change in Pd Oxidation State | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of the iodopyrrole. | 0 → +2 | (Pyrrole)-Pd(II)-I complex |

| Transmetalation | Transfer of an organic group (R') from an organometallic reagent (e.g., R'-B(OH)₂) to the Pd(II) center. | No change | (Pyrrole)-Pd(II)-R' complex |

| Reductive Elimination | Elimination of the coupled product (Pyrrole-R') from the Pd(II) center. | +2 → 0 | Regenerated Pd(0) catalyst |

This table outlines the key steps in a generic Palladium-catalyzed Suzuki cross-coupling reaction involving an iodopyrrole.

Computational Chemistry and Spectroscopic Studies for Mechanistic Insights

Modern research heavily relies on computational chemistry and advanced spectroscopic techniques to gain a deeper understanding of reaction mechanisms at the molecular level. These methods provide insights that are often inaccessible through experimental means alone.

Computational Chemistry: Density Functional Theory (DFT) is a powerful computational tool used to model chemical reactions. nih.govresearchgate.net For the formation of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, DFT calculations can be employed to:

Determine Reaction Energetics: Calculate the activation energies for iodination at different positions on the pyrrole ring. A lower calculated activation energy for attack at the C4 position compared to the C5 position would provide a theoretical explanation for the observed regioselectivity. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The shape and energy of the HOMO can indicate the most nucleophilic site on the pyrrole ring, predicting where an electrophile is most likely to attack. mdpi.com

Model Transition States: The geometry of transition states for key steps, such as the formation of the sigma complex, can be calculated to understand the structural and electronic factors controlling the reaction rate and selectivity.

Spectroscopic Studies: Spectroscopy is indispensable for the characterization of reactants, products, and, in some cases, transient intermediates.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation of the final product, confirming the position of the iodine atom. Advanced NMR techniques can also be used for kinetic studies to determine reaction rates.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates. Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates directly from a reacting solution, providing direct evidence for proposed mechanistic pathways. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps in identifying functional groups, while UV-Vis spectroscopy can be used to monitor the consumption of reactants and formation of products, especially if they are chromophoric. Action spectroscopy, which combines mass spectrometry with a tunable light source, can be used to obtain spectroscopic information on mass-selected reaction intermediates in the gas phase. researchgate.netrsc.org

| Technique | Type of Information Provided | Application to Mechanistic Study |

| Density Functional Theory (DFT) | Energies of intermediates and transition states, electronic properties (HOMO/LUMO), reaction pathways. | Explaining regioselectivity, predicting reactivity, and visualizing molecular orbitals. researchgate.net |

| NMR Spectroscopy | Structural confirmation of products, kinetic data. | Verifying reaction outcomes and determining reaction rates. |

| Mass Spectrometry | Molecular weight determination, detection of intermediates. | Identifying transient species in a reaction mixture to support a proposed mechanism. rsc.org |

| Action Spectroscopy | UV/Vis or IR spectra of mass-selected ions. | Characterizing the structure of gas-phase reaction intermediates. rsc.org |

This table summarizes how different computational and spectroscopic methods contribute to the elucidation of reaction mechanisms.

Advanced Synthetic Applications and Building Block Utility of 4 Iodo 3 Methyl 1h Pyrrole 2 Carboxylic Acid

Strategic Building Block for Complex Heterocyclic Architectures

The intrinsic reactivity and substitution pattern of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid make it an ideal starting point for the synthesis of intricate heterocyclic systems. The electron-rich pyrrole (B145914) ring, combined with the iodo-substituent at the C4 position, provides a handle for numerous cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom-based fragments.

Construction of Highly Substituted Pyrrole Derivatives

Halogen-substituted pyrroles are integral molecular fragments in a variety of bioactive natural products and synthetic anti-infective agents. mdpi.com The title compound is primed for elaboration into more complex, highly substituted pyrrole derivatives. The iodine atom at the C4 position is a key functional group for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the precise installation of aryl, heteroaryl, alkyl, and alkynyl groups, leading to a diverse range of substituted pyrroles that would be difficult to access through other synthetic routes.

For instance, similar halogenated pyrrole building blocks have been successfully employed in the synthesis of potent nanomolar inhibitors of bacterial DNA gyrase B, demonstrating the value of such motifs in medicinal chemistry. mdpi.com The synthetic utility is further enhanced by the presence of the carboxylic acid at the C2 position, which can be converted into amides, esters, or other functional groups, and the methyl group at C3, which influences the regioselectivity of reactions and the conformational properties of the final molecule.

Synthesis of Fused Pyrrole Systems and Polycycles

Beyond simple substitution, 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid is a precursor for building fused heterocyclic systems, which are common scaffolds in natural products and pharmaceuticals. The strategic placement of the iodo and carboxylic acid groups allows for sequential or one-pot reactions to construct adjacent rings.

A prominent example of this strategy is in the synthesis of natural products containing the hexahydropyrrolo[2,3-b]indole (HPI) core. mdpi.com Synthetic strategies often involve the elaboration of a functionalized indole (B1671886) or tryptophan precursor, where methodologies like acid-catalyzed cyclization, alkylative cyclization, or reductive cyclization are employed to form the fused pyrrolidine (B122466) ring. mdpi.com By analogy, the iodo-pyrrole can be coupled with an appropriate partner, and subsequent intramolecular reactions involving the carboxylic acid or N-H group can be designed to forge new rings, leading to complex polycyclic architectures. This approach is central to the synthesis of marine natural products, such as the lamellarin class, which feature 3,4-diarylated pyrrole-2-carboxylic acid moieties and their more complex, ring-fused variants. nih.gov

Table 1: Representative Reactions for Pyrrole Functionalization

| Reaction Type | Reagents & Conditions | Product Type | Potential Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-3-methyl-1H-pyrrole-2-carboxylic acid | Bioactive scaffolds, Organic electronics |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-3-methyl-1H-pyrrole-2-carboxylic acid | Functional dyes, Molecular wires |

| Amide Coupling | Amine, Coupling agent (e.g., HATU, EDCI) | 4-Iodo-3-methyl-1H-pyrrole-2-carboxamide | Enzyme inhibitors, Drug candidates |

| Intramolecular Cyclization | (Post-coupling) Acid or Base catalysis | Fused pyrrolo-heterocycles | Natural product synthesis |

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural features of the pyrrole ring make it a fundamental component in the field of materials science, particularly for conducting polymers and functional dyes. nih.govmdpi.com Polypyrrole (PPy) is a well-known conductive polymer valued for its high conductivity, environmental stability, and biocompatibility. mdpi.com However, unmodified PPy often suffers from poor solubility and processability, which limits its applications. mdpi.com

Introducing functional groups onto the pyrrole monomer is a key strategy to overcome these limitations and tune the material's properties. mdpi.com 4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid is an ideal precursor in this context for several reasons:

Polymerization: The C4-iodo group serves as a reactive site for electropolymerization or for cross-coupling polymerization reactions, allowing for its incorporation into a conjugated polymer backbone.

Solubility and Functionality: The carboxylic acid group can significantly enhance the solubility of the resulting polymer in various solvents. It can also be used to graft the polymer onto surfaces or to coordinate with metal ions, making it a candidate for creating sensors or sorbent materials. nih.gov For example, a poly(pyrrole-1-carboxylic acid) has been synthesized and shown to have an enhanced affinity for sorbing metal ions compared to unfunctionalized polypyrrole. nih.gov

Processability: The methyl group can help disrupt intermolecular packing, further improving the solubility and processability of the polymer. mdpi.com

Furthermore, pyrrole derivatives are used to create functional dyes. rsc.org By using the iodo-group to couple the pyrrole with other chromophoric units, novel conjugated dyes with tailored spectroelectrochemical properties can be synthesized for applications in optoelectronic devices or as chemical sensors. rsc.org

Enabling Fragment-Based Discovery and Natural Product Synthesis

The principles of fragment-based drug discovery (FBDD) rely on screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. biosynth.com These initial hits are then optimized and grown into more potent lead compounds. 4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid is an excellent candidate for inclusion in fragment libraries due to its structural features.

Design and Incorporation into Synthetic Bioactive Molecule Frameworks

The pyrrole-2-carboxylic acid moiety is a recognized pharmacophore found in numerous natural products and clinically successful drugs. nih.govmdpi.com For example, the substructure is central to the cholesterol-lowering drug Atorvastatin (B1662188). mdpi.com The title compound provides a decorated version of this core scaffold. The iodine atom acts as a versatile handle for "fragment growing" or "fragment linking," where additional chemical groups can be attached via cross-coupling to improve binding affinity and selectivity for a target protein. biosynth.com The methyl group provides a steric and electronic perturbation that can be used to probe the topology of a protein's binding site.

This building block is particularly relevant for synthesizing analogues of natural products. Many marine alkaloids are based on brominated or otherwise halogenated pyrrole-2-carboxamides, which exhibit significant bioactivity. mdpi.com The title compound can be readily converted to its corresponding amide and used in the synthesis of natural product analogues to explore structure-activity relationships (SAR).

Table 2: Bioactive Scaffolds Derived from Pyrrole-2-Carboxylic Acids

| Compound Class | Core Structure | Biological Activity | Reference |

| Lamellarins | 3,4-Diaryl-pyrrole-2-carboxylic acid | Cytotoxic, Anti-viral | nih.gov |

| Pyrrolin-4-ones | 4-Oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives | Antimalarial, HIV-1 protease inhibitory | mdpi.com |

| Bacterial DNA Gyrase B Inhibitors | Halogen-doped 1H-pyrrole-2-carboxamide | Antibacterial | mdpi.com |

Generation of Diverse Chemical Libraries for Research Purposes

The generation of chemical libraries with high structural diversity is crucial for screening campaigns in drug discovery and chemical biology. The reactivity of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid allows it to be a central scaffold for creating a focused library of compounds. Through parallel synthesis techniques, the iodo group can be reacted with a panel of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or other coupling partners. Simultaneously, the carboxylic acid can be coupled with a diverse set of amines or alcohols to create a matrix of novel amides and esters. This combinatorial approach can rapidly generate hundreds or thousands of unique, highly functionalized pyrrole derivatives for high-throughput screening, accelerating the discovery of new bioactive molecules. chemicalbook.com

Future Research Directions and Emerging Opportunities

Development of Innovative and Atom-Economical Synthetic Protocols

The synthesis of highly substituted pyrroles, such as 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, often relies on multi-step classical methods which can be inefficient. Future research will likely prioritize the development of more streamlined and sustainable synthetic routes. A key area of focus will be the advancement of one-pot or tandem reactions that minimize waste and reduce the number of purification steps.

Rhodium-catalyzed hydroacylation and cyclization cascades, for example, present an atom-economical approach to constructing the pyrrole (B145914) core. nih.gov Adapting such methodologies to incorporate the specific substitution pattern of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid could provide a more direct and efficient synthesis from simple starting materials.

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Anticipated Yields |

| Modified Paal-Knorr Synthesis | A suitably substituted 1,4-dicarbonyl compound and a primary amine. nih.govmdpi.comresearchgate.net | Utilizes readily available precursors; potential for enzyme catalysis. | Good to excellent |

| Multi-component Reactions | An aldehyde, an amine, and a β-ketoester derivative. bohrium.com | High degree of molecular diversity from simple inputs. | Moderate to high |

| Rhodium-Catalyzed Cascade | Propargylic amines and aldehydes. nih.gov | Atom-economical C-H activation process. | Good |

These innovative approaches promise not only to improve the efficiency and environmental footprint of synthesizing 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid but also to facilitate the generation of analog libraries for further research.

Exploration of Unconventional Reactivity Modes and Catalytic Systems

The presence of an iodine atom on the pyrrole ring of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid invites the exploration of its reactivity in cross-coupling reactions. While Suzuki-Miyaura coupling is a common application for such halogenated heterocycles, future research could delve into less conventional, yet highly valuable, transformations. researchgate.net

For instance, catalyst-dependent divergent synthesis could unlock novel reaction pathways. nih.gov Depending on the choice of a Ruthenium(0) or Rhodium(I) catalyst, it may be possible to direct the reactivity of derivatives of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid towards either noncarbonylative or carbonylative cycloisomerization, leading to diverse and complex molecular architectures. nih.gov

| Catalytic System | Reaction Type | Potential Product Class | Significance |

| Rhodium(I) complexes | Carbonylative cycloisomerization | Fused polycyclic aromatic compounds | Access to novel materials and pharmaceutical scaffolds. |

| Ruthenium(0) complexes | Noncarbonylative cycloisomerization | Highly substituted fused pyrroles | Efficient construction of complex heterocyclic systems. |

| Copper(II) salts with pyrazole (B372694) ligands | Oxidative coupling | Dimeric pyrrole structures | Exploration of novel electronic and photophysical properties. mdpi.com |

Investigating these unconventional reactivity modes will expand the synthetic utility of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid beyond its role as a simple building block.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and scale-up. syrris.comacs.orgsecure-platform.com The synthesis of pyrrole derivatives is well-suited for this transition. syrris.comacs.orguc.pt

Future efforts in this area will likely focus on developing a continuous flow synthesis for 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid. This could involve adapting established methods, such as the Hantzsch or Paal-Knorr pyrrole syntheses, to a microreactor setup. syrris.comuc.pt The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. acs.org

| Flow Chemistry Approach | Key Parameters | Potential Throughput | Advantages |

| Hantzsch Pyrrole Synthesis in Microreactor | Temperature: ~200°C; Pressure: ~5.0 bar; Residence Time: < 10 min. uc.pt | Grams per hour. acs.org | In-situ generation and use of reactive intermediates. syrris.comresearchgate.net |

| Clauson-Kaas Reaction under Flow | Use of a solid-supported acid catalyst. acs.org | High; scalable. | Simplified purification, catalyst recycling. |

| Automated Library Synthesis | Integration with robotic platforms for reagent dispensing and reaction monitoring. | High-throughput | Rapid generation of derivatives for screening. |

The integration of flow chemistry with automated platforms will accelerate the exploration of the chemical space around 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, facilitating the discovery of new compounds with desirable properties.

Application in Catalyst and Ligand Design for Sustainable Transformations

The inherent structural features of the pyrrole nucleus make it an attractive scaffold for the design of novel ligands for transition metal catalysis. iucr.orgresearchgate.netnih.gov The specific substitution pattern of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid offers multiple points for modification to create tailored ligands.

One promising avenue is the development of pincer ligands, where the pyrrole ring acts as the central coordinating unit. iucr.orgnih.govacs.orgutsa.edu By introducing phosphine (B1218219) or amine functionalities at the appropriate positions, it is possible to synthesize ligands that can stabilize catalytically active metal centers. These catalysts could find application in a range of sustainable chemical transformations, such as C-S cross-coupling reactions or the oxidation of water. researchgate.netacs.org

| Ligand Type | Target Metal | Potential Catalytic Application | Sustainability Aspect |

| PNP Pincer Ligand | Iron, Nickel | C-S Cross-Coupling, Hydrosilylation. acs.orgutsa.edu | Use of earth-abundant metals. |

| Tridentate N-heterocyclic Ligand | Copper, Nickel | Water Oxidation. researchgate.net | Development of catalysts for artificial photosynthesis. |

| Diphosphine Ligands | Rhodium | Hydroacylation. nih.gov | Atom-economical C-C bond formation. |

The development of new catalysts based on the 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid framework represents a significant opportunity to contribute to the advancement of green chemistry and sustainable technologies.

Q & A

Q. Optimization Strategies :

- Temperature : Lower temperatures (0–25°C) improve regioselectivity during iodination.

- Catalysts : Lewis acids (e.g., BF₃) enhance electrophilic substitution efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Iodination | NIS, DCM, 0°C, 12h | 65–75% | |

| Carboxylic Acid Formation | KMnO₄ oxidation of methyl ester, H₂O, 80°C | 80–85% |

How can spectroscopic techniques confirm the structure of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid?

Q. Basic

- ¹H/¹³C NMR : Identify substituent positions:

- X-ray Crystallography : Resolves spatial arrangement; iodines show strong electron density .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 265 (C₇H₆INO₂) confirms molecular weight .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

What strategies address regioselectivity challenges during iodination of the pyrrole ring?

Advanced

Regioselectivity is influenced by directing groups and steric effects:

- Carboxylic Acid as Director : The electron-withdrawing COOH group directs iodination to the 4-position via meta-directing effects .

- Steric Hindrance : Methyl at C-3 blocks iodination at C-2/C-5.

- Pre-functionalized Intermediates : Use pre-iodinated pyrrole esters to avoid competing pathways .

Example : Ethyl 3-methyl-1H-pyrrole-2-carboxylate iodinated at C-4 before hydrolysis to the carboxylic acid .

How should researchers resolve contradictions in spectroscopic data during characterization?

Advanced

Conflicts (e.g., unexpected NMR shifts) may arise from tautomerism or impurities:

Tautomer Analysis : Carboxylic acid tautomers (e.g., keto-enol) alter NMR shifts. Use D₂O exchange to identify labile protons .

Purity Checks : HPLC or GC-MS to detect byproducts (e.g., di-iodinated species) .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values .

Case Study : In , unexpected downfield shifts in ¹H NMR were resolved via X-ray confirmation of the iodinated structure .

What safety precautions are necessary when handling this compound?

Q. Basic

- Hazards : Irritant (skin/eyes), potential respiratory sensitizer .

- PPE : Gloves, goggles, and fume hood use mandatory.

- First Aid :

- Inhalation: Move to fresh air.

- Skin Contact: Wash with soap/water; seek medical help if irritation persists .

What methodologies evaluate the biological activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.